5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide
Overview
Description
5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a phenylbutan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-phenylbutan-2-amine.
Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-phenylbutan-2-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxy-N-(4-phenylbutan-2-yl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)aniline.
Substitution: Formation of 5-azido-2-methoxy-N-(4-phenylbutan-2-yl)benzamide or 5-thio-2-methoxy-N-(4-phenylbutan-2-yl)benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide
- 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylbutan-2-yl group provides enhanced lipophilicity and potential for interaction with hydrophobic pockets in biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-phenylbutan-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13(8-9-14-6-4-3-5-7-14)20-18(21)16-12-15(19)10-11-17(16)22-2/h3-7,10-13H,8-9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUZXDJUZOGFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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